4-bromo-N-[(E)-[3-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide
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Overview
Description
4-bromo-N-[(E)-[3-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine and chlorine atoms, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(E)-[3-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the intermediate: The reaction begins with the formation of an intermediate compound by reacting 4-bromobenzoyl chloride with 4-chlorophenylmethanol in the presence of a base such as pyridine.
Condensation reaction: The intermediate is then subjected to a condensation reaction with 3-aminophenol in the presence of a suitable catalyst, such as acetic acid, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[(E)-[3-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide undergoes various types of chemical reactions, including:
Substitution reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
4-bromo-N-[(E)-[3-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-bromo-N-[(E)-[3-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzamide, N-(4-fluorophenyl)-3-bromo-: Similar in structure but with a fluorine atom instead of chlorine.
Benzamide, N-(4-bromophenyl)-3-methoxy-: Similar but with a methoxy group instead of the chlorophenyl group.
4-bromo-N-(4-tert-butyl-2-nitro-phenyl)-benzamide: Contains a tert-butyl and nitro group instead of the chlorophenyl group.
Uniqueness
4-bromo-N-[(E)-[3-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
765274-39-3 |
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Molecular Formula |
C21H16BrClN2O2 |
Molecular Weight |
443.7 g/mol |
IUPAC Name |
4-bromo-N-[(E)-[3-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C21H16BrClN2O2/c22-18-8-6-17(7-9-18)21(26)25-24-13-16-2-1-3-20(12-16)27-14-15-4-10-19(23)11-5-15/h1-13H,14H2,(H,25,26)/b24-13+ |
InChI Key |
PXALKDDIILIADM-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)/C=N/NC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)C=NNC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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